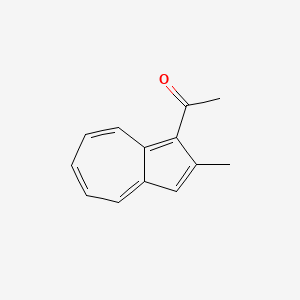
1-(2-Methylazulen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylazulen-1-yl)ethanone is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Methylazulen-1-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation, where azulene derivatives react with acetylating agents (e.g., acetyl chloride) in the presence of Lewis acid catalysts like AlCl₃. Key parameters include temperature control (0–5°C to avoid side reactions), solvent selection (anhydrous dichloromethane or nitrobenzene), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation. Recrystallization from ethanol may further enhance purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and azulene aromatic vibrations (1450–1600 cm⁻¹). Compare with NIST reference spectra for validation .
- NMR : ¹H NMR reveals methyl group signals (δ 2.1–2.5 ppm) and azulene proton splitting patterns (δ 6.5–8.5 ppm). ¹³C NMR confirms the ketone carbonyl (δ 190–210 ppm) .
- Mass Spectrometry : Electron ionization (EI-MS) detects molecular ion peaks (e.g., m/z 198 for C₁₃H₁₀O) and fragmentation patterns (e.g., loss of CO from the acetyl group) .
Q. How does the reactivity of this compound compare to simpler aromatic ketones?
- Methodological Answer : The azulene core imparts unique reactivity due to its non-benzenoid aromaticity. For example:
- Reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol, while the azulene ring remains intact.
- Electrophilic Substitution : Reactions occur preferentially at the azulene’s electron-rich positions (e.g., C3 and C5), guided by DFT calculations to predict regioselectivity .
Q. What purification strategies are effective for isolating this compound from complex mixtures?
- Methodological Answer : Use a combination of liquid-liquid extraction (e.g., dichloromethane/water) to remove polar byproducts, followed by flash chromatography with a hexane:ethyl acetate gradient. Final recrystallization in ethanol at low temperatures (−20°C) yields high-purity crystals .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture, as the compound may hydrolyze in acidic or basic conditions .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer : After X-ray diffraction data collection, use SHELXL for structure refinement:
- Input .hkl files and initial structural models.
- Apply restraints for thermal parameters (ADPs) of the azulene ring to account for disorder.
- Validate hydrogen bonding and π-π stacking interactions using SHELXPRO for graphical analysis .
Q. What computational approaches predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.
- QSAR Modeling : Use ACD/Labs Percepta to correlate logP values with solubility and bioavailability .
Q. How can contradictions in spectroscopic and crystallographic data be resolved?
- Methodological Answer : Cross-validate NMR/IR data with X-ray results. For example, if NMR suggests a planar azulene ring but crystallography shows puckering, re-examine solvent effects or crystal packing forces. Use ORTEP-3 to visualize thermal ellipsoids and confirm bond lengths/angles .
Q. What mechanistic insights explain the regioselectivity of azulene derivatization in this compound?
- Methodological Answer : Perform kinetic studies (e.g., stopped-flow UV-Vis) to monitor reaction intermediates. Compare with DFT-computed transition states to identify whether regioselectivity is charge-controlled (C3/C5 nucleophilicity) or sterically driven .
Q. How can bioactivity assays be designed to study this compound’s interaction with biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity to proteins (e.g., cytochrome P450). For cytotoxicity assays, employ MTT protocols on cancer cell lines, ensuring DMSO concentrations <0.1% to avoid solvent interference .
Propriétés
Numéro CAS |
105903-83-1 |
|---|---|
Formule moléculaire |
C13H12O |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-(2-methylazulen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O/c1-9-8-11-6-4-3-5-7-12(11)13(9)10(2)14/h3-8H,1-2H3 |
Clé InChI |
LAEMMWWSHFJJFS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=CC2=C1C(=O)C |
SMILES canonique |
CC1=CC2=CC=CC=CC2=C1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















